2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC18664083
Molecular Formula: C10H6ClN3O3S
Molecular Weight: 283.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClN3O3S |
|---|---|
| Molecular Weight | 283.69 g/mol |
| IUPAC Name | 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
| Standard InChI Key | QOMKVOBREOBFKL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide consists of a benzamide moiety linked to a 5-nitrothiazole ring via an amide bond. The benzene ring contains a chlorine substituent at the ortho position, while the thiazole ring features a nitro group at the fifth position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, a feature often associated with DNA intercalation in anticancer agents.
Table 1: Physicochemical Properties of 2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆ClN₃O₃S | |
| Molecular Weight (g/mol) | 283.69 | |
| CAS Number | 69819-38-1 | |
| IUPAC Name | 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
| Density | Not reported | - |
| Solubility | Insufficient data | - |
Spectroscopic Features
While experimental spectral data for this compound are unavailable in the reviewed literature, analogous thiazole derivatives exhibit characteristic infrared (IR) absorption bands:
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N-H stretch: 3250–3300 cm⁻¹ (amide)
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C=O stretch: 1680–1700 cm⁻¹ (benzamide)
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NO₂ asymmetric stretch: 1520–1560 cm⁻¹ .
Nuclear magnetic resonance (NMR) spectra of related compounds show distinct proton environments: -
Thiazole H-4: δ 7.8–8.2 ppm (singlet)
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Aromatic protons: δ 7.2–8.0 ppm (multiplet).
Synthetic Methodologies
General Thiazole Synthesis
Thiazole derivatives are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas or thioamides.
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Cyclization Reactions: Using Lawesson’s reagent or phosphorus pentasulfide to form the thiazole ring.
For 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, a plausible route involves:
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Nitration of 2-aminothiazole to introduce the nitro group.
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Coupling with 2-chlorobenzoyl chloride via nucleophilic acyl substitution.
Table 2: Synthetic Precursors for Analogous Thiazole Derivatives
| Compound | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 4-bromophenylthiourea, chloroacetyl chloride | 68 | |
| 5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | 4-propoxyphenyl isothiocyanate, 5-chloro-2-nitrobenzoyl chloride | 72 |
Biological Activities and Mechanisms
Enzyme Inhibition
Recent studies on 2-aminothiazole sulfonamides reveal:
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α-Glucosidase inhibition: IC₅₀ = 20.34–37.20 μM .
The nitro group in 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide may enhance electron-withdrawing effects, potentiating enzyme binding.
Receptor Modulation
N-(Thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), with:
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Selectivity over 5-HT₃, GABAₐ, and glycine receptors .
This suggests potential applications in neurological disorders linked to zinc dysregulation.
Table 3: Biological Activities of Selected Thiazole Analogs
| Compound | Activity (IC₅₀/EC₅₀) | Target |
|---|---|---|
| TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) | 1.8 μM (ZAC antagonism) | Zinc-Activated Channel |
| Compound 36 (2-aminothiazole sulfonamide) | 14.06 μM (urease inhibition) | Jack bean urease |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 4 μg/mL (antibacterial) | Staphylococcus aureus |
Pharmacological Applications and Challenges
Drug Development Prospects
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Antimicrobial agents: Structural analogs show potency against multidrug-resistant pathogens .
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Anticancer candidates: Thiazole derivatives induce apoptosis via Bcl-2/Bax pathway modulation.
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Neurological therapeutics: ZAC modulation could address epilepsy or neuropathic pain .
Pharmacokinetic Considerations
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Lipophilicity: LogP = ~3.98 (estimated for analog 2-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) suggests moderate blood-brain barrier permeability.
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Metabolic stability: Nitro groups may undergo hepatic reduction to reactive intermediates, necessitating prodrug strategies.
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
The ortho-chloro and nitro groups optimize steric and electronic interactions with biological targets, while aryl substitutions (e.g., propoxyphenyl) improve pharmacokinetic profiles.
Future Research Directions
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Activity Profiling: Systematic evaluation against ESKAPE pathogens and cancer cell lines.
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Structural Optimization: Introducing sulfonamide or heteroaryl groups to enhance solubility .
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Mechanistic Studies: Crystallographic analysis of ZAC-thiazole complexes .
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Toxicological Assessments: In vivo safety profiling in rodent models.
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